N-(6-fluoro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a fluorine atom at the 6th position of the benzothiazole ring and a pyridine-3-carboxamide moiety
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3OS/c14-9-3-4-10-11(6-9)19-13(16-10)17-12(18)8-2-1-5-15-7-8/h1-7H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMNGXMSOMVSFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with substituted 2-amino-benzothiazole intermediates.
Reaction Conditions: The reaction is carried out under mild conditions to ensure high yield and purity of the final product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(6-fluoro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products.
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial and antifungal agent.
Biological Research: The compound’s structure-activity relationships have been explored to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: Benzothiazole derivatives, including this compound, are used in the development of herbicides, plant desiccants, and defoliants.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial and antifungal effects . The exact pathways and molecular targets may vary depending on the specific biological context and the type of organism being studied.
Comparison with Similar Compounds
N-(6-fluoro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide can be compared with other benzothiazole derivatives, such as:
®-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine: This compound is a fundamental scaffold for antimicrobial treatment and has been used in the development of herbicides and fungicides.
Isopropyl [(S)-1-[®-1-(6-fluorobenzothiazole-2-yl)ethylcarbamoyl]-2-methylpropyl] carbamate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
